Cas no 2172227-88-0 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid)

3-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, which is valuable in peptide synthesis and medicinal chemistry. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety enhances structural diversity and potential bioactivity, making this compound useful in the design of peptidomimetics and heterocyclic scaffolds. Its carboxylic acid terminus allows for further conjugation or solid-phase coupling. This derivative is particularly advantageous for constructing complex peptides with modified backbones or for introducing heterocyclic motifs in drug discovery applications.
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid structure
2172227-88-0 structure
商品名:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid
CAS番号:2172227-88-0
MF:C24H23N3O5S
メガワット:465.52152466774
CID:5943191
PubChem ID:165504721

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid
    • 2172227-88-0
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
    • EN300-1489243
    • インチ: 1S/C24H23N3O5S/c1-27(11-10-22(29)30)21(28)12-15-14-33-23(25-15)26-24(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14,20H,10-13H2,1H3,(H,29,30)(H,25,26,31)
    • InChIKey: CBKBJHNALQKHKY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(N(C)CCC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 465.13584202g/mol
  • どういたいしつりょう: 465.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 137Ų

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489243-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1489243-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
1g
$0.0 2023-06-05
Enamine
EN300-1489243-250mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1489243-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1489243-10000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1489243-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1489243-2500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1489243-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1489243-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-methylacetamido}propanoic acid
2172227-88-0
100mg
$2963.0 2023-09-28

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acidに関する追加情報

Comprehensive Guide to 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid (CAS No. 2172227-88-0)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid (CAS No. 2172227-88-0) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. This compound features a unique thiazole ring and N-methylacetamide moiety, making it valuable for drug discovery and biomaterials research. Researchers are increasingly interested in this molecule due to its role in developing targeted therapeutics and smart biomaterials.

The structural complexity of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid allows for diverse applications in medicinal chemistry. Its Fmoc protecting group enables efficient solid-phase peptide synthesis (SPPS), while the thiazole heterocycle contributes to enhanced bioactivity and metabolic stability. Recent studies highlight its potential in creating peptide-based drugs for cancer therapy and antimicrobial applications, addressing current healthcare challenges.

In the context of green chemistry trends, this compound has gained attention for its utility in developing sustainable pharmaceutical intermediates. The propanoic acid terminus allows for further conjugation chemistry, making it valuable for bioconjugate vaccines and drug delivery systems. With the growing demand for precision medicine, 2172227-88-0 serves as a crucial building block for next-generation biologics.

The pharmaceutical industry particularly values this compound for its role in peptide drug development. Its N-methylation feature helps improve peptide stability against enzymatic degradation, addressing a key challenge in oral peptide therapeutics. As the market for peptide-based drugs is projected to grow significantly, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid is becoming increasingly important in drug discovery pipelines.

From a synthetic chemistry perspective, this compound demonstrates excellent compatibility with modern automated peptide synthesizers. The Fmoc-thiazole amino acid derivative enables efficient incorporation of heterocyclic motifs into peptide sequences, expanding possibilities for structure-activity relationship studies. Researchers are exploring its use in developing peptide nanomaterials and bioactive surfaces for medical applications.

The analytical characterization of 2172227-88-0 typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure high purity standards required for pharmaceutical applications. Recent advancements in analytical chemistry have improved the detection and quantification of such complex amino acid derivatives, supporting quality control in peptide manufacturing.

In biotechnology applications, this compound contributes to the development of peptide-based biosensors and diagnostic tools. The thiazole ring provides unique fluorescence properties and metal coordination sites, enabling novel approaches in molecular imaging. These applications align with current trends in personalized medicine and point-of-care diagnostics.

The storage and handling of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid require standard laboratory conditions, typically at -20°C under anhydrous conditions to maintain stability. Proper material safety protocols should be followed, as with all laboratory chemicals, though it doesn't fall under special regulatory categories.

Looking ahead, research into modified amino acids like 2172227-88-0 continues to expand, driven by needs in drug discovery and biomaterials science. The compound's versatility makes it valuable for developing peptide therapeutics, bioconjugates, and functional materials, positioning it as an important tool in modern chemical biology and pharmaceutical research.

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